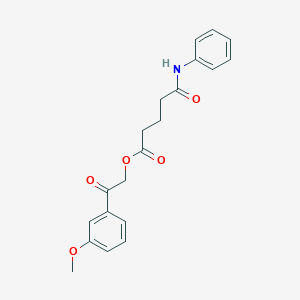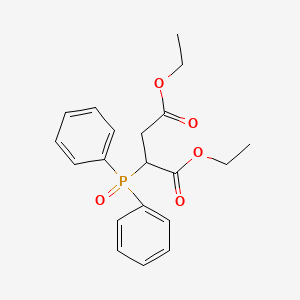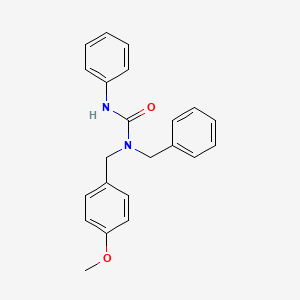
N-(5-chloro-1,2,4-thiadiazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-1,2,4-thiadiazol-3-yl)acetamide is a chemical compound with the molecular formula C4H4ClN3OS It is a member of the thiadiazole family, which is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-1,2,4-thiadiazol-3-yl)acetamide typically involves the reaction of 5-chloro-1,2,4-thiadiazole with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the yield and purity of the product . The reaction conditions generally include maintaining a specific temperature range and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction parameters such as temperature, pressure, and reaction time to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-chloro-1,2,4-thiadiazol-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical properties and biological activities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent degradation .
Major Products Formed
The major products formed from the reactions of this compound include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(5-chloro-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes . This inhibition can lead to the death of cancer cells or the prevention of microbial growth . The exact molecular pathways involved depend on the specific biological context and the target organism .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(5-chloro-1,2,4-thiadiazol-3-yl)acetamide include other thiadiazole derivatives such as:
- N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
- 2-chloro-N-(5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the acetamide group, which can influence its biological activity and chemical reactivity . This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C4H4ClN3OS |
|---|---|
Peso molecular |
177.61 g/mol |
Nombre IUPAC |
N-(5-chloro-1,2,4-thiadiazol-3-yl)acetamide |
InChI |
InChI=1S/C4H4ClN3OS/c1-2(9)6-4-7-3(5)10-8-4/h1H3,(H,6,8,9) |
Clave InChI |
POGPISFBCPDAIR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NSC(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B15151844.png)
![5-bromo-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B15151848.png)
![Methyl 2-[(2-ethylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15151856.png)
![6-(2,6-dimethylmorpholin-4-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15151869.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate](/img/structure/B15151872.png)
![3-{5-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15151875.png)

![N~2~-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15151883.png)
![(4-Chlorophenyl)(2,3,4,5-tetrahydrobenzo[b]oxepin-7-yl)methanone](/img/structure/B15151890.png)
![ethyl N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]-3,3,3-trifluoro-2-(4-fluorophenoxy)alaninate](/img/structure/B15151892.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B15151902.png)

![(2E)-3-({3-[ethyl(phenyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B15151915.png)
